molecular formula C7H12Cl2N2O B1375561 2-Amino-5-aminomethyl-phenol dihydrochloride CAS No. 943751-53-9

2-Amino-5-aminomethyl-phenol dihydrochloride

Cat. No. B1375561
M. Wt: 211.09 g/mol
InChI Key: BIKWIPZKVSJKGD-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

A solution of 3-hydroxy-4-nitrobenzaldehyde O-methyloxime (5.9 g, 30 mmol) in ethanol (100 mL) and tetrahydrofuran (100 mL) is degassed with solid carbon dioxide, then charged with 10% palladium on carbon (500 mg) and concentrated hydrochloric acid (5.5 mL). The mixture is shaken under 50 psi hydrogen gas until consumption of hydrogen had ceased. The mixture is then filtered through a pad of diatomaceous earth, and the filtrate is concentrated under reduced pressure to give 2-amino-5-(aminomethyl)phenol dihydrochloride (6.1 g, 97%).
Name
3-hydroxy-4-nitrobenzaldehyde O-methyloxime
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[N:3]=[CH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[C:7]([OH:14])[CH:6]=1.C(=O)=O.[ClH:18].[H][H]>C(O)C.O1CCCC1.[Pd]>[ClH:18].[ClH:18].[NH2:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][NH2:3])=[CH:6][C:7]=1[OH:14] |f:7.8.9|

Inputs

Step One
Name
3-hydroxy-4-nitrobenzaldehyde O-methyloxime
Quantity
5.9 g
Type
reactant
Smiles
CON=CC1=CC(=C(C=C1)[N+](=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1=C(C=C(C=C1)CN)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.